1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that has recently attracted attention in various fields of scientific research due to its unique structural characteristics. This compound features multiple functional groups, including a triazole ring, an oxadiazole ring, and a thiophene moiety, making it versatile for diverse chemical reactions and applications. The compound's IUPAC name reflects its detailed structure, which is crucial for understanding its potential uses in medicinal chemistry and material science.
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves several key steps:
These synthetic routes are essential for producing the compound in sufficient purity and yield for further study .
The molecular structure of 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be represented by its chemical formula . Key structural features include:
The compound's InChI string is InChI=1S/C16H12ClN7O2/c1-25-12-5-4-10(17)7-11(12)24-14(18)13(21-23-24)16-20-15(22-26-16)9-3-2-6-19-8-9/h2-8H,18H2,1H3
, providing a unique identifier for computational studies and database searches.
The compound undergoes various chemical reactions that are important for its application in synthetic chemistry:
The physical properties of 1-(5-chloro-2-methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amines include:
Chemical properties include:
These properties are critical for determining the compound's behavior in various chemical environments and its suitability for pharmaceutical applications .
The compound has potential applications in several areas:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.:
CAS No.: 11042-30-1
CAS No.: